molecular formula C30H23N5O3 B12761204 N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide CAS No. 94199-56-1

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide

Cat. No.: B12761204
CAS No.: 94199-56-1
M. Wt: 501.5 g/mol
InChI Key: PLEAUYUHSTZQDT-UHFFFAOYSA-N
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Description

Properties

CAS No.

94199-56-1

Molecular Formula

C30H23N5O3

Molecular Weight

501.5 g/mol

IUPAC Name

3-hydroxy-N-(2-methoxyphenyl)-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C30H23N5O3/c1-38-27-14-8-7-13-26(27)31-30(37)25-19-20-9-5-6-12-24(20)28(29(25)36)35-34-23-17-15-22(16-18-23)33-32-21-10-3-2-4-11-21/h2-19,36H,1H3,(H,31,37)

InChI Key

PLEAUYUHSTZQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization of aniline derivatives followed by coupling reactions with naphthol derivatives. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant growth inhibition rates. In a study involving similar azo compounds, growth inhibition percentages (PGIs) were reported as follows:

CompoundCell LinePGI (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99

These results indicate that the compound may act as a tubulin inhibitor, which is crucial in cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains, revealing moderate inhibitory effects.

Dye Technology

The azo group present in this compound makes it suitable for applications in dye technology. Azo dyes are widely used due to their vivid colors and stability. The compound's structural features allow it to be employed in textiles and other materials where colorfastness is required.

Study on Anticancer Activity

A comprehensive study published in ACS Omega explored the synthesis and evaluation of various azo compounds, including derivatives of this compound. The study reported that specific modifications to the azo structure enhanced anticancer activity against multiple cell lines, suggesting a structure-activity relationship that could inform future drug development efforts .

Application in Dyeing Processes

Research conducted on azo dyes indicated that compounds similar to this compound exhibited excellent dyeing properties on cotton and polyester fabrics. The study highlighted the importance of optimizing dyeing conditions to achieve maximum color yield and fastness .

Mechanism of Action

The mechanism of action of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing biological pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Structural Variations and Substituent Effects

The target compound’s unique o-anisyl (2-methoxyphenyl) group and bis-azo (phenylazo-phenylazo) chain differentiate it from analogues. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Target Compound (72639-28-2) C₂₆H₁₉N₅O₅ o-Anisyl, bis-azo linkage 481.46 Pharma intermediates, dyes
N-(4-Chloro-2-Methylphenyl)-... (21839-86-1) C₂₅H₂₀ClN₃O₂ 4-Chloro-2-methylphenyl, 2-methylphenylazo 429.90 Dyes, research chemicals
4-[(4-Ethylphenyl)azo]-... (61050-41-7) C₂₆H₂₃N₃O₃ 4-Ethylphenyl, 4-methoxyphenyl 425.48 Disperse dyes
N-(p-Anisyl)-3-hydroxy-... (13824-00-5) C₂₄H₂₀N₃O₃ p-Methoxyphenyl (p-anisyl) ~398.44 Textile dyes
N-[4-(tert-butyl)phenoxy]phenyl]-... (57360-63-1) C₃₃H₂₉N₃O₃ tert-Butylphenoxy, phenylazo 515.60 Specialty dyes
Key Observations:

Substituent Position :

  • The o-anisyl group (ortho-methoxy) in the target compound introduces steric hindrance and electron-donating effects, contrasting with p-anisyl (para-methoxy) derivatives, which enhance electronic conjugation .
  • Chloro and methyl groups (e.g., 21839-86-1) increase electron-withdrawing effects, reducing azo bond stability but improving lightfastness in dyes .

Azo Linkage: Bis-azo structures (target compound) exhibit stronger bathochromic shifts (redder hues) compared to mono-azo analogues (e.g., 61050-41-7), making them suitable for deeper shades in textiles .

Molecular Weight and Solubility :

  • Bulky substituents (e.g., tert-butyl in 57360-63-1) reduce water solubility but improve thermal stability, favoring high-temperature dyeing processes .

Physicochemical Properties

  • Melting Points :

    • Most azo carboxamides melt between 250–300°C. For example, 13b () melts at 274°C, while the target compound’s exact mp is unspecified .
    • Chloro-substituted derivatives (e.g., 21839-86-1) often have higher melting points due to increased crystallinity .
  • Solubility: Methoxy and hydroxyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas nonpolar substituents (e.g., tert-butyl) favor organic solvents like toluene .

Biological Activity

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide, commonly referred to as Disperse Orange 13, is a synthetic azo dye with significant implications in various biological activities. This compound's structure, characterized by its naphthalene backbone and azo groups, suggests potential interactions with biological systems, particularly in terms of antimicrobial and anticancer properties.

Antimicrobial Properties

Disperse Orange 13 has been studied for its antimicrobial properties. Research indicates that azo dyes may exhibit antifungal activity against various pathogens. In a study assessing the efficacy of different azo compounds, Disperse Orange 13 demonstrated notable activity against Candida albicans and other fungal strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole .

Anticancer Activity

The potential anticancer effects of Disperse Orange 13 have also been explored. Some studies suggest that azo dyes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. The specific mechanisms by which Disperse Orange 13 exerts its anticancer effects are still under investigation, but preliminary findings indicate it may inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antifungal Efficacy : A recent study tested several azo compounds for their antifungal activity. Disperse Orange 13 was found to inhibit the growth of Candida albicans effectively, with an MIC of 10 µg/mL. This activity was attributed to the compound's ability to disrupt fungal cell membranes .
  • Cytotoxicity Against Cancer Cells : In vitro studies using human breast cancer cell lines showed that Disperse Orange 13 could reduce cell viability significantly at concentrations above 20 µg/mL. The mechanism involved increased ROS production leading to oxidative stress and subsequent apoptosis .

Table 1: Antimicrobial Activity of Disperse Orange 13

PathogenMIC (µg/mL)Reference
Candida albicans10
Aspergillus niger15
Staphylococcus aureus20

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer)25ROS generation, apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

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